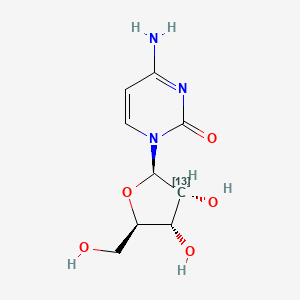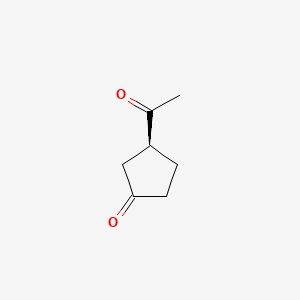
DL-threo-Ritalinic Acid-d10 (Major)
Vue d'ensemble
Description
DL-threo-Ritalinic Acid-d10 (Major) is a stable isotope labelled compound, which is an impurity and metabolite . It belongs to the Methylphenidate API family . The molecular formula is C13H7D10NO2 and the molecular weight is 229.34 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of DL-threo-Ritalinic Acid-d10 (Major) is represented by the formula C13H7D10NO2 . The compound is a stable isotope labelled variant of DL-threo-Ritalinic Acid .Applications De Recherche Scientifique
Applications of Deep Learning in Scientific Research
Deep Learning in Water Resources Research :
- Deep learning has been identified as a significant advancement in neural network capabilities, offering potential solutions to challenges in water sciences through automated feature engineering and complex data distribution capture. This includes improvements in interdisciplinarity, data discoverability, hydrologic scaling, equifinality, and parameter regionalization (Shen, 2017).
Pharmacogenomics and Precision Oncology :
- Deep learning methodologies have emerged as powerful tools for characterizing and learning from pharmacogenomics data, aiding in the development of precision oncology by predicting drug responses based on tumor genomic characteristics. This approach demonstrates the capability of deep learning to decipher complex drug response patterns, potentially improving cancer treatment (Chiu et al., 2019).
Biomedical Applications of Coatings :
- Diamond-like carbon (DLC) coatings have shown promise in biomedical applications due to their tribological, mechanical, corrosion resistance, biocompatibility, and hemocompatibility properties. These coatings are being explored for use in orthopedic, cardiovascular, and dental applications, highlighting the potential for material innovations in medical devices (Roy & Lee, 2007).
Deep Learning in Neuroimaging for Psychiatric and Neurological Disorders :
- Deep learning has been applied to neuroimaging studies of brain-based disorders, offering potential as a tool for the classification and diagnosis of psychiatric and neurological conditions. This suggests that advanced analytical methods could be useful in understanding complex biological data and developing targeted therapies (Vieira, Pinaya, & Mechelli, 2017).
Mécanisme D'action
Mode of Action
Methylphenidate blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, increasing the levels of these neurotransmitters in the synaptic cleft . This leads to increased neurotransmission, which is thought to be the basis for its therapeutic effects in Attention Deficit Hyperactivity Disorder (ADHD).
Biochemical Pathways
Methylphenidate, from which this compound is derived, primarily affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, Methylphenidate increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Pharmacokinetics
It’s known that the pharmacokinetics of methylphenidate exhibit a marked individual variability, which has been claimed to be predominantly pharmacokinetic . The CES1A1 enzyme, highly expressed in liver, intestine, placenta, and brain, exhibits six times higher enantioselectivity, preferring l-threo-enantiomer over d-threo-enantiomer, which logically has a longer half-life .
Result of Action
Methylphenidate is known to increase the levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission . This is thought to be the basis for its therapeutic effects in ADHD.
Action Environment
It’s known that the metabolism of methylphenidate can be influenced by various factors, including genetic variations in metabolizing enzymes .
Analyse Biochimique
Biochemical Properties
DL-threo-Ritalinic Acid-d10 (Major) plays a significant role in biochemical reactions, particularly in the study of methylphenidate metabolism. It interacts with various enzymes, including carboxylesterase 1 (CES1), which is responsible for the hydrolysis of methylphenidate to ritalinic acid. This interaction is crucial for understanding the metabolic pathways and the pharmacokinetics of methylphenidate. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can interact with other biomolecules, such as transport proteins and receptors, which may influence its distribution and effects within the body .
Cellular Effects
DL-threo-Ritalinic Acid-d10 (Major) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the dopamine and norepinephrine transporters, leading to changes in neurotransmitter levels and signaling pathways. This modulation can impact gene expression related to neurotransmitter synthesis and degradation, as well as cellular metabolism, including energy production and utilization .
Molecular Mechanism
The molecular mechanism of DL-threo-Ritalinic Acid-d10 (Major) involves its interaction with specific biomolecules, such as enzymes and receptors. The compound binds to carboxylesterase 1 (CES1), inhibiting its activity and preventing the hydrolysis of methylphenidate to ritalinic acid. This inhibition can lead to increased levels of methylphenidate in the body, enhancing its pharmacological effects. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can modulate the activity of dopamine and norepinephrine transporters, affecting neurotransmitter levels and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-threo-Ritalinic Acid-d10 (Major) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that DL-threo-Ritalinic Acid-d10 (Major) is relatively stable under controlled conditions, but its degradation can occur over extended periods. Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .
Dosage Effects in Animal Models
The effects of DL-threo-Ritalinic Acid-d10 (Major) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, DL-threo-Ritalinic Acid-d10 (Major) can exhibit toxic or adverse effects, including changes in neurotransmitter levels, enzyme activity, and gene expression. These threshold effects are essential for determining the safe and effective dosage range for the compound in research settings .
Metabolic Pathways
DL-threo-Ritalinic Acid-d10 (Major) is involved in several metabolic pathways, primarily related to the metabolism of methylphenidate. The compound is hydrolyzed by carboxylesterase 1 (CES1) to form ritalinic acid, which is then further metabolized by other enzymes, such as cytochrome P450s. These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of methylphenidate and its metabolites .
Transport and Distribution
DL-threo-Ritalinic Acid-d10 (Major) is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transport proteins, such as the dopamine and norepinephrine transporters, which facilitate its uptake and distribution within the body. Additionally, DL-threo-Ritalinic Acid-d10 (Major) can bind to plasma proteins, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of DL-threo-Ritalinic Acid-d10 (Major) is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization patterns can affect the compound’s activity and function, including its interactions with enzymes, receptors, and other biomolecules .
Propriétés
IUPAC Name |
(2S)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1/i4D2,5D2,8D2,9D2,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-JCUBGIMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858378 | |
| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330180-60-3 | |
| Record name | (2S)-Phenyl[(2S)-(2,3,3,4,4,5,5,6,6-~2~H_9_)piperidin-2-yl](~2~H)ethanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














